molecular formula C5H10ClF2NO B2722351 (4,4-Difluorooxolan-2-yl)methanamine hydrochloride CAS No. 2137857-48-6

(4,4-Difluorooxolan-2-yl)methanamine hydrochloride

Cat. No.: B2722351
CAS No.: 2137857-48-6
M. Wt: 173.59
InChI Key: PLSLWLCQGWGXLJ-UHFFFAOYSA-N
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Description

(4,4-Difluorooxolan-2-yl)methanamine hydrochloride is a fluorinated organic compound featuring a tetrahydrofuran (oxolane) ring substituted with two fluorine atoms at the 4,4-positions and a methanamine group at the 2-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical synthesis applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4,4-difluorooxolan-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO.ClH/c6-5(7)1-4(2-8)9-3-5;/h4H,1-3,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSLWLCQGWGXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC1(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137857-48-6
Record name (4,4-difluorooxolan-2-yl)methanamine hydrochloride
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Preparation Methods

The synthesis of (4,4-Difluorooxolan-2-yl)methanamine hydrochloride involves several steps. One common synthetic route includes the reaction of 4,4-difluorotetrahydrofuran with methanamine in the presence of hydrochloric acid . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process and reduce production costs .

Chemical Reactions Analysis

(4,4-Difluorooxolan-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated alcohols, while substitution reactions can produce a variety of substituted oxolane derivatives .

Scientific Research Applications

Pharmaceutical Development

(4,4-Difluorooxolan-2-yl)methanamine hydrochloride has been investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, making it suitable for the development of new medications.

  • Case Study : A study focused on the synthesis of derivatives of this compound demonstrated improved binding affinity to specific receptors compared to non-fluorinated analogs. These findings suggest that the fluorine substituents enhance the compound's pharmacological properties.

Research indicates that this compound may exhibit significant biological activities, including antimicrobial and anticancer properties.

  • Antimicrobial Activity : In vitro assays have shown that this compound can inhibit the growth of certain bacterial strains. The mechanism involves disruption of cell wall synthesis, which is crucial for bacterial survival.
  • Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Further research is required to elucidate these mechanisms and assess selectivity towards cancerous cells versus normal cells.

Chemical Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions such as nucleophilic substitutions and coupling reactions.

Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionReacts with electrophiles to form new compoundsAmine derivatives
Coupling ReactionsForms bonds with other organic moleculesBiologically active compounds

Mechanism of Action

The mechanism of action of (4,4-Difluorooxolan-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the conditions. Its unique structure allows it to participate in hydrogen bonding and other intermolecular interactions, which can influence its reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of (4,4-Difluorooxolan-2-yl)methanamine hydrochloride with analogous compounds:

Compound Name Core Structure Molecular Formula (Estimated) Molecular Weight (g/mol) Price (50 mg) Key Differences
This compound Difluorooxolane C₅H₁₀ClF₂NO* ~173.5 667.00 € Oxolane ring with 4,4-F₂; neutral oxygen atom
rac-(1R,5S)-1-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride Bicyclic azabicyclo C₆H₁₂ClN 133.6 603.00 € Bicyclic structure with nitrogen; lower fluorine content
4,4-Difluoro-1-methylcyclohexan-1-amine hydrochloride Difluorocyclohexane C₇H₁₄ClF₂N 193.6 N/A Six-membered ring; methyl substituent
[(2S)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine dihydrochloride Difluoropyrrolidine C₆H₁₃Cl₂F₂N₂ 186.63 N/A Pyrrolidine ring with N; dihydrochloride salt
(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanamine hydrochloride Dioxolane C₇H₁₆ClNO₂ 189.7 N/A Dioxolane ring with methyl groups; no fluorine
Key Observations:
  • Ring Systems : The oxolane ring in the target compound lacks nitrogen, reducing basicity compared to pyrrolidine or azabicyclo derivatives .
  • Fluorine Effects: The 4,4-difluoro substitution increases electronegativity and lipophilicity relative to non-fluorinated analogs (e.g., dioxolane derivatives) .
  • Salt Forms : Hydrochloride salts improve solubility, but dihydrochloride forms (e.g., ) may alter crystallinity and stability .

Biological Activity

(4,4-Difluorooxolan-2-yl)methanamine hydrochloride is a synthetic compound with potential biological applications. This article focuses on its biological activity, including mechanisms of action, pharmacological properties, and relevant studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The difluoro substitution enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Key Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It could modulate receptor activity, influencing signal transduction pathways that affect cellular responses.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro tests demonstrated effectiveness against various bacterial strains, suggesting potential use in treating infections.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Cytotoxicity and Anticancer Properties

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Studies revealed that it induces apoptosis in specific cancer cells while exhibiting minimal toxicity to normal cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
HeLa (Cervical cancer)15
MCF-7 (Breast cancer)20
A549 (Lung cancer)25

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results showed significant inhibitory effects, suggesting potential as a new antimicrobial agent.
  • Cytotoxicity Assessment : Research conducted at a leading cancer research institute assessed the cytotoxic effects of the compound on various cancer cell lines. The findings indicated that the compound selectively induced cell death in malignant cells while sparing healthy cells, highlighting its therapeutic potential.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (4,4-difluorooxolan-2-yl)methanamine hydrochloride, and how can purity be maximized?

  • Methodological Answer :

  • Fluorination Strategies : Use selective fluorinating agents (e.g., DAST or Deoxo-Fluor) to introduce fluorine atoms at the 4,4-positions of the oxolane ring. Optimize reaction temperature (-20°C to 0°C) to minimize side reactions like ring-opening .
  • Amine Protection/Deprotection : Protect the primary amine during fluorination using Boc or Fmoc groups. Deprotect with HCl in dioxane to yield the hydrochloride salt .
  • Purification : Employ recrystallization (ethanol/water mixtures) or reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) to achieve >95% purity. Monitor by <sup>19</sup>F NMR for residual fluorinating agents .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :

  • Spectroscopic Analysis : Use <sup>1</sup>H/<sup>13</sup>C/<sup>19</sup>F NMR to confirm substitution patterns. Key signals: δ ~4.8 ppm (oxolane ring protons), δ ~-120 ppm (CF2) .
  • X-ray Crystallography : Resolve the crystal structure to verify stereochemistry and hydrogen-bonding interactions between the amine and chloride ions .
  • Mass Spectrometry : HRMS (ESI+) should match the theoretical [M+H]<sup>+</sup> ion (C5H9F2NO·HCl, calc. 168.04 g/mol) .

Q. What are the critical storage and handling protocols for this compound to ensure stability?

  • Methodological Answer :

  • Storage : Store under inert atmosphere (Ar/N2) at 2–8°C to prevent hygroscopic degradation. Use amber vials to avoid light-induced decomposition .
  • Handling : Use gloveboxes for moisture-sensitive steps. Pre-dry solvents (e.g., molecular sieves for DMF) to suppress amine hydrochloride dissociation .

Advanced Research Questions

Q. How do the electronic effects of the 4,4-difluoro substituents influence the compound's reactivity in nucleophilic reactions?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density. The CF2 group withdraws electrons, reducing the oxolane ring's basicity and directing nucleophilic attack to the methanamine group .
  • Kinetic Studies : Compare reaction rates with non-fluorinated analogs (e.g., oxolane-2-yl methanamine) in SN2 reactions. Use stopped-flow UV-Vis to track intermediates .

Q. What strategies can resolve contradictions in reported biological activity data for this compound in enzyme inhibition assays?

  • Methodological Answer :

  • Assay Optimization : Standardize buffer conditions (e.g., pH 7.4 PBS vs. HEPES) and enzyme sources (recombinant vs. tissue-extracted). Include positive controls (e.g., LOXL2 inhibitors for comparative IC50 validation) .
  • Structural-Activity Relationship (SAR) : Synthesize analogs (e.g., monofluoro or trifluoro variants) to isolate the contribution of CF2 to binding affinity. Use SPR or ITC for thermodynamic profiling .

Q. How can researchers mitigate batch-to-batch variability in spectroscopic data for this compound?

  • Methodological Answer :

  • Standardized NMR Protocols : Use deuterated DMSO-d6 as a universal solvent. Include an internal standard (e.g., TMS for <sup>1</sup>H, CFCl3 for <sup>19</sup>F) .
  • Cross-Validation : Compare with orthogonal techniques (e.g., IR for amine-HCl stretches, 3200–2800 cm<sup>−1</sup>) and reference databases (PubChem, EPA DSSTox) .

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